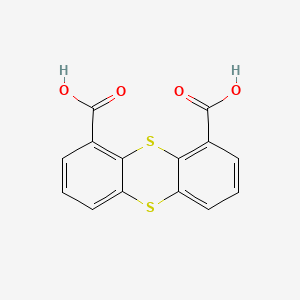

1,9-Thianthrenedicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thianthrene-1,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4S2/c15-13(16)7-3-1-5-9-11(7)20-12-8(14(17)18)4-2-6-10(12)19-9/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUMLCTUNDLANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058946 | |

| Record name | 1,9-Thianthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-67-9 | |

| Record name | 1,9-Thianthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Thianthrenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Thianthrenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Thianthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thianthrene-1,9-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 1,9-Thianthrenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,9-thianthrenedicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is a multi-step process that leverages directed ortho-metalation to achieve the desired 1,9-substitution pattern on the thianthrene core. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their unique electronic and structural properties. The rigid, butterfly-shaped conformation of the thianthrene nucleus makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. Specifically, the introduction of functional groups at the 1 and 9 positions can significantly influence the molecule's conformation and properties. This guide focuses on the synthesis of this compound, a key intermediate for further chemical modifications.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from commercially available thianthrene. The key strategic element is the use of a sulfoxide group to direct the lithiation to the adjacent 1 and 9 positions, a method pioneered by Joule and coworkers. The subsequent conversion of the introduced functional groups to carboxylic acids is a well-established transformation.

The overall synthetic route is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Thianthrene-5-oxide

Reaction: Oxidation of thianthrene.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure thianthrene-5-oxide.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Thianthrene | C₁₂H₈S₂ | 216.33 | - | 158-160 |

| Thianthrene-5-oxide | C₁₂H₈OS₂ | 232.33 | 85-95 | 142-144 |

Table 1: Physical and reaction data for the synthesis of thianthrene-5-oxide.

Step 2: Synthesis of 1,9-Dibromothianthrene

This step involves a three-stage process: directed dilithiation, introduction of bromine atoms, and reduction of the sulfoxide.

Protocol:

-

1,9-Dilithiation and Silylation:

-

To a solution of thianthrene-5-oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.

-

Stir the mixture at -78 °C for 2 hours.

-

Add trimethylsilyl chloride (TMSCl) (2.5 equivalents) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,9-bis(trimethylsilyl)thianthrene-5-oxide.

-

-

Bromination and Reduction:

-

Dissolve the crude 1,9-bis(trimethylsilyl)thianthrene-5-oxide in a suitable solvent such as dichloromethane.

-

Add N-bromosuccinimide (NBS) (2.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

To the same flask, add a reducing agent such as acetyl chloride and potassium iodide to reduce the sulfoxide back to the sulfide.

-

Work up the reaction by washing with aqueous sodium thiosulfate solution to remove excess bromine, followed by a brine wash.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield 1,9-dibromothianthrene.

-

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Overall Yield (%) |

| 1,9-Dibromothianthrene | C₁₂H₆Br₂S₂ | 374.12 | 50-60 (from Thianthrene-5-oxide) |

Table 2: Data for the synthesis of 1,9-dibromothianthrene.

Step 3: Synthesis of this compound

Reaction: Dilithiation of 1,9-dibromothianthrene followed by carboxylation with carbon dioxide.

Protocol:

-

Dissolve 1,9-dibromothianthrene (1 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.2 equivalents in hexanes) dropwise to the solution.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the reaction mixture onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with water and acidify with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |

| This compound | C₁₄H₈O₄S₂ | 304.34 | 70-85 |

Table 3: Data for the synthesis of this compound.

Visualization of Key Experimental Workflow

The following diagram illustrates the workflow for the crucial carboxylation step.

Figure 2: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging but achievable process that provides access to a valuable building block for the development of new chemical entities. The directed ortho-metalation of thianthrene-5-oxide is a key transformation that enables the regioselective introduction of functional groups at the 1 and 9 positions. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this target molecule. Careful attention to anhydrous and inert reaction conditions is crucial for the success of the organolithium-mediated steps. The provided data and workflow diagrams serve as a practical reference for laboratory execution.

1,9-Thianthrenedicarboxylic Acid: A Technical Overview

CAS Number: 86-67-9

This technical guide provides a comprehensive overview of 1,9-Thianthrenedicarboxylic acid, a sulfur-containing heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

While detailed experimental data for this compound is limited in publicly accessible literature, the following table summarizes its basic chemical properties based on available database information.

| Property | Value | Source |

| CAS Number | 86-67-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₄H₈O₄S₂ | PubChem |

| Molecular Weight | 304.3 g/mol | PubChem |

| Predicted XlogP | 3.2 | PubChem |

| Topological Polar Surface Area | 125 Ų | PubChem |

Synthesis and Experimental Protocols

A general approach for the synthesis of a related compound, a dicarboxylic acid derivative of a 1,4-dithiin, involved the hydrolysis of a diester precursor using potassium hydroxide in ethanol. This suggests a potential synthetic route for this compound could involve the preparation of the corresponding diester followed by hydrolysis.

General Workflow for Dicarboxylic Acid Synthesis from a Diester Precursor:

Caption: A generalized workflow for the synthesis of a dicarboxylic acid from its diester precursor.

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available data regarding the biological activity of this compound. No quantitative data, such as IC50 or GI50 values, from specific biological assays could be identified. Furthermore, no studies detailing its mechanism of action or any associated signaling pathways have been found.

Research on other thianthrene derivatives has explored their potential in various applications, including materials science and as redox mediators. However, this information is not directly transferable to the dicarboxylic acid derivative and its potential biological effects.

The absence of biological data prevents the creation of diagrams for signaling pathways or experimental workflows related to the bioactivity of this compound.

Conclusion

This compound is a defined chemical entity with a known CAS number and basic chemical properties. However, there is a notable gap in the scientific literature concerning its synthesis and biological activity. The lack of detailed experimental protocols and the absence of data on its effects in biological systems highlight an area for future research. For scientists and drug development professionals, this compound represents an unexplored chemical scaffold with potential for novel discoveries, should its synthesis and biological profile be further investigated. Further research is required to elucidate its potential applications and to understand its interactions with biological targets.

physical and chemical properties of 1,9-Thianthrenedicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,9-Thianthrenedicarboxylic acid. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from related thianthrene derivatives and other dicarboxylic acids to offer a broader context for its potential characteristics and reactivity. The guide details known synthetic approaches to the thianthrene core, general reactivity of the carboxylic acid functional groups, and provides visualizations of relevant chemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered interest in various fields, including materials science and pharmaceuticals. The rigid, non-planar structure of the thianthrene core imparts unique electronic and conformational properties to its derivatives. The introduction of carboxylic acid functionalities, as in this compound, opens avenues for further derivatization, such as the formation of amides, esters, and polymers, making it a potentially valuable building block in drug discovery and materials development. This guide aims to consolidate the available information on this compound and provide a predictive overview of its properties based on related structures.

Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₄H₈O₄S₂ | [1] |

| Molecular Weight | 304.34 g/mol | [1] |

| Appearance | Not specified. Likely a solid. | |

| Melting Point | Not available | |

| Boiling Point | 533°C at 760 mmHg | [1] |

| Density | 1.601 g/cm³ | [1] |

| Solubility | Not available | Expected to be poorly soluble in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO and DMF. |

| pKa | Not available | Estimated to be in the range of 3-5 for the first dissociation and 4-6 for the second, similar to other aromatic dicarboxylic acids. |

| Refractive Index | 1.774 | [1] |

| Flash Point | 276.1°C | [1] |

| Vapor Pressure | 3.44E-12 mmHg at 25°C | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the thianthrene core and the two carboxylic acid functional groups.

Reactivity of the Thianthrene Core

The sulfur atoms in the thianthrene ring can be oxidized to form sulfoxides and sulfones. The thianthrene moiety can also undergo electrophilic substitution reactions, although the carboxylic acid groups are deactivating. The non-planar, V-shaped structure of the thianthrene core is a key feature influencing its chemical and physical properties.

Reactivity of the Carboxylic Acid Groups

The carboxylic acid groups are versatile handles for a variety of chemical transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often facilitated by coupling agents, to produce amides. This is a crucial reaction in the synthesis of polyamides and for modifying biological molecules.

-

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation can be a potential side reaction under certain thermal or catalytic conditions.

Synthesis

A general method for the synthesis of the thianthrene core involves the reaction of benzene with sulfur monochloride in the presence of a Lewis acid catalyst. For substituted thianthrenes, the starting materials would need to be appropriately functionalized.

Below is a conceptual workflow for a potential synthetic pathway.

Conceptual synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for the synthesis of a related thianthrene dicarboxylic acid (the 2,7-isomer) has been reported and can be adapted.

General Protocol for the Synthesis of a Thianthrene Dicarboxylic Acid (by analogy):

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with the appropriate dichlorinated aromatic dicarboxylic acid and a suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide).

-

Nucleophilic Substitution: Sodium sulfide is added portion-wise to the stirred solution at an elevated temperature. The reaction mixture is heated for several hours to facilitate the intramolecular cyclization to form the thianthrene ring.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude dicarboxylic acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent or by dissolving in a basic solution, filtering, and re-precipitating with acid.

General purification workflow for a thianthrene dicarboxylic acid.

Spectroscopic Analysis

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For characterization, one would expect the following general features:

-

¹H NMR: A complex aromatic region with signals corresponding to the protons on the thianthrene core. The chemical shifts would be influenced by the positions of the carboxylic acid groups. A broad singlet corresponding to the acidic protons of the carboxylic acids would also be expected, which would be exchangeable with D₂O.

-

¹³C NMR: Signals for the quaternary carbons of the carboxylic acid groups, as well as distinct signals for the aromatic carbons of the thianthrene skeleton.

-

IR Spectroscopy: A broad O-H stretching band for the carboxylic acid groups, a sharp C=O stretching band, and characteristic C-S stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (304.34 g/mol ).

Applications in Drug Development

While there are no specific drug development applications reported for this compound, the thianthrene scaffold is of interest in medicinal chemistry. Its rigid structure can be used to orient pharmacophoric groups in a defined three-dimensional space. The dicarboxylic acid functionality allows for the synthesis of derivatives with improved solubility, bioavailability, or the ability to form covalent bonds with biological targets. Potential applications could include its use as a linker in prodrugs, a scaffold for the development of enzyme inhibitors, or as a building block for novel therapeutic agents. The relationship between the thianthrene core and potential biological activity is an area for further investigation.

Logical relationships in the context of drug development.

Safety and Handling

Specific toxicity data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a molecule with potential as a versatile building block in both materials science and medicinal chemistry. While there is a significant lack of experimentally determined data for this specific isomer, this guide has compiled the available information and provided a framework for understanding its likely physical and chemical properties based on related compounds. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential applications.

References

Unveiling the Elusive Architecture: A Technical Guide to the Prospective Crystal Structure of 1,9-Thianthrenedicarboxylic Acid

Introduction

1,9-Thianthrenedicarboxylic acid is a sulfur-containing heterocyclic organic compound with significant potential in materials science and pharmaceutical development. Its rigid, non-planar "butterfly" molecular geometry, a hallmark of the thianthrene core, coupled with the functional carboxylic acid groups, makes it a compelling candidate for the design of novel supramolecular assemblies, coordination polymers, and active pharmaceutical ingredients. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting and controlling its physicochemical properties. This technical guide provides a comprehensive overview of the methodologies that would be employed to determine the crystal structure of this compound, offering insights for researchers, scientists, and drug development professionals.

While a definitive, publicly available crystal structure for this compound has yet to be reported, this guide outlines the established experimental protocols and data analysis techniques that are standard in the field of X-ray crystallography for elucidating the structures of similar organic molecules.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with synthesis and culminates in the refinement of a three-dimensional atomic model. The following sections detail the key experimental procedures.

1. Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. Synthetic routes to thianthrene derivatives often involve the reaction of aromatic compounds with sulfur monochloride or dichlorides. For dicarboxylic acid derivatives, a common strategy involves the cyclization of appropriately substituted precursors. It is crucial to note that the synthesis of substituted thianthrenes can often lead to a mixture of isomers. For instance, the synthesis of thianthrene-2,7-dicarboxylic acid is known to produce the 2,8-isomer as a byproduct[1].

Following synthesis, rigorous purification is essential. Techniques such as recrystallization, column chromatography, and sublimation are employed to isolate the desired isomer and remove any impurities that could hinder the growth of high-quality single crystals. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are vital for confirming the chemical identity and purity of the synthesized compound.

2. Single Crystal Growth

The cornerstone of X-ray crystallography is the availability of a well-ordered single crystal of suitable size and quality. Growing single crystals of organic molecules can be both an art and a science. Common techniques include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of ordered crystal nuclei.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and is often determined empirically. A range of solvents with varying polarities should be screened to find the optimal conditions for crystal growth.

3. X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the path of a focused X-ray beam. Modern single-crystal X-ray diffractometers are typically equipped with a CCD or CMOS detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern, consisting of a series of spots of varying intensity, contains the information about the arrangement of atoms within the crystal lattice.

4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the molecular structure.

The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation: Anticipated Crystallographic Data

While specific data for this compound is not available, the following table illustrates the type of quantitative information that would be obtained from a successful crystal structure determination, based on typical values for related organic molecules.

| Crystallographic Parameter | Anticipated Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| Unit Cell Dimensions | |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 3000 |

| Z (molecules per unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.4 - 1.6 |

| Bond Lengths (Å) | |

| C-S | 1.75 - 1.80 |

| C=O | 1.20 - 1.25 |

| C-O | 1.30 - 1.35 |

| Bond Angles (°) | |

| C-S-C | 98 - 102 |

| O-C=O | 120 - 125 |

| Dihedral Angle (°) | |

| Benzene-Benzene | 120 - 140 |

Mandatory Visualization: Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental procedures for determining the crystal structure of a compound like this compound.

The determination of the crystal structure of this compound is a crucial step towards understanding and harnessing its properties for various applications. Although a solved structure is not yet publicly available, the well-established techniques of organic synthesis, single-crystal growth, and X-ray crystallography provide a clear path forward. The insights gained from its three-dimensional structure, particularly the conformation of the thianthrene core and the intermolecular interactions mediated by the carboxylic acid groups, will be invaluable for the rational design of new materials and pharmaceutical compounds. This guide serves as a foundational resource for researchers embarking on the structural characterization of this and related molecules.

References

An In-depth Technical Guide on the Synthesis and Properties of 1,9-Thianthrenedicarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-thianthrenedicarboxylic acid and its derivatives, focusing on their synthesis, properties, and potential applications. Due to the limited specific research on the 1,9-disubstituted isomer, this document combines established data on the thianthrene core with proposed synthetic strategies and potential derivatizations to serve as a foundational resource for researchers interested in exploring this unique chemical scaffold.

Introduction to the Thianthrene Scaffold

Thianthrene is a sulfur-containing heterocyclic compound featuring a dibenzo[b,e][1][2]dithiin ring system. This tricyclic structure consists of two benzene rings fused to a central 1,4-dithiin ring. The thianthrene molecule is not planar, adopting a bent conformation with a distinct fold angle along the S-S axis of approximately 128°.[2] This unique V-shaped geometry, combined with the electron-rich nature of the sulfur atoms, imparts notable electronic, photophysical, and electrochemical properties to its derivatives.[3]

The thianthrene core is known for its reversible oxidation to a stable radical cation and dication, a property that has been explored for applications in supramolecular chemistry, the development of organic reactions, and as cathode materials in batteries.[1][4] Furthermore, the heavy atom effect of the sulfur atoms can facilitate intersystem crossing, making thianthrene derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF).[1]

Synthesis of the Thianthrene Core

The parent thianthrene ring is typically synthesized through the reaction of benzene with disulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride.[2] More advanced and regioselective methods have been developed for creating functionalized thianthrene derivatives. One notable modern approach is the "thia-APEX" (Thia-Annulative π-Extension) reaction, which allows for the one-step synthesis of π-extended thianthrenes from unfunctionalized aromatic compounds using S-diimidated 1,2-arenedithiols.[5]

This compound: An Overview

This compound (CAS 86-67-9) is a specific derivative of thianthrene where carboxylic acid groups are substituted at the 1 and 9 positions.[6] These positions are located on the "outer" benzene rings of the scaffold. The introduction of carboxylic acid groups provides valuable handles for further chemical modification, such as the formation of amides, esters, and other functional derivatives, making it an attractive building block for more complex molecules.

Specific experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data, primarily from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 86-67-9 | [6] |

| Molecular Formula | C₁₄H₈O₄S₂ | [6] |

| Molar Mass | 304.34 g/mol | [6] |

| Density | 1.601 g/cm³ (calculated) | [6] |

| Boiling Point | 533°C at 760 mmHg (calculated) | [6] |

| Flash Point | 276.1°C (calculated) | [6] |

The presence of two carboxylic acid groups is expected to significantly influence the molecule's solubility, polarity, and potential for intermolecular hydrogen bonding compared to the parent thianthrene. These groups also act as electron-withdrawing moieties, which will modulate the electronic properties of the thianthrene core.

Proposed Synthesis and Derivatization

A potential synthetic route could involve the reaction of 2-mercaptobenzoic acid (thiosalicylic acid) derivatives. Dimerization or condensation reactions could theoretically lead to the formation of the central dithiin ring. The challenge in such a synthesis would be controlling the regioselectivity to achieve the desired 1,9-substitution pattern.

Below is a conceptual workflow for the synthesis and subsequent derivatization.

Caption: Hypothetical workflow for synthesis and derivatization.

The carboxylic acid groups of this compound are amenable to standard organic transformations.

Protocol 4.2.1: General Procedure for Esterification (e.g., Dimethyl Ester)

-

Suspend this compound (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester product.

-

Purify the product by column chromatography or recrystallization.

Protocol 4.2.2: General Procedure for Amide Coupling

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent such as HATU (2.2 eq) or EDC (2.2 eq) along with a base like N,N-diisopropylethylamine (DIPEA) (4.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acids.

-

Add the desired amine (2.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting diamide by column chromatography.

Potential Applications and Biological Relevance

While the biological activity of this compound itself is not documented, the structural alerts present in its derivatives suggest several areas for investigation.

-

Drug Development: Carboxylic acid derivatives are common in pharmaceuticals. For example, derivatives of anthranilic acid (an aminobenzoic acid) are known to have anti-inflammatory, antimicrobial, and antiviral properties.[7] The thianthrene scaffold could serve as a novel bioisostere for known pharmacophores, and its dicarboxylic acid derivatives would be ideal starting points for creating libraries of amides and esters for biological screening.

-

Materials Science: Dicarboxylic acids are crucial building blocks for metal-organic frameworks (MOFs) and coordination polymers. The rigid, V-shaped structure of the 1,9-thianthrene linker could lead to new materials with interesting porous structures and electronic properties.[8]

A logical workflow for assessing the potential of these novel compounds in a drug discovery context is outlined below.

Caption: General workflow for biological activity screening.

Characterization of Derivatives

A standard suite of analytical techniques would be required to confirm the structure and purity of any synthesized derivatives.

References

- 1. Thianthrene CAS#: 92-85-3 [m.chemicalbook.com]

- 2. Thianthrene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Chiral Thianthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Thianthrene-2,7-dicarboxylic acid | 154341-96-5 | Benchchem [benchchem.com]

Historical Methods for the Synthesis of Thianthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, has been a subject of chemical interest since its first synthesis in the 19th century. Its unique folded "butterfly" structure and its ability to undergo facile oxidation to a stable radical cation have made it a valuable scaffold in materials science and, more recently, a versatile tool in synthetic organic chemistry. This technical guide provides an in-depth overview of the core historical methods for the synthesis of the thianthrene nucleus, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in understanding the foundational chemistry of this important heterocycle.

Core Synthetic Strategies

The historical approaches to thianthrene synthesis can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on the most significant of these early methods.

Stenhouse's Synthesis by Dry Distillation (1869)

The first reported synthesis of thianthrene was achieved by John Stenhouse in 1869 through the dry distillation of sodium benzenesulfonate.[1] This method, while historically significant, is not a practical laboratory procedure today due to harsh conditions and likely low yields.

Experimental Protocol:

Quantitative Data:

Specific yield and reaction condition data from the original 1869 publication are not available in the reviewed literature.

Friedel-Crafts Type Reaction of Benzene with Sulfur Chlorides

One of the most well-known and versatile methods for preparing thianthrene is the reaction of benzene with sulfur chlorides, typically disulfur dichloride (S₂Cl₂), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction provides a direct route to the thianthrene core.

Experimental Protocol:

The following protocol is adapted from a process described for the manufacture of thianthrene.[2][3]

-

Reaction Setup: A batch-type stirred tank reactor is charged with benzene and aluminum chloride.

-

Reagent Addition: The mixture is heated to 60-70°C, and sulfur monochloride is added dropwise while stirring. The addition is controlled to manage the evolution of HCl gas.

-

Reaction: After the addition is complete, the reaction mixture is refluxed at 75-80°C for approximately three hours. During this time, an insoluble thianthrene-aluminum chloride complex precipitates.

-

Isolation of the Complex: The reaction mixture is cooled and filtered to isolate the crude thianthrene:AlCl₃ complex.

-

Liberation of Thianthrene: The complex is slurried in an inert organic solvent (e.g., orthochlorotoluene), and a Lewis base such as ammonia is passed through the slurry. This breaks down the complex, liberating free thianthrene into the solvent.

-

Purification: The insoluble aluminum chloride-ammonia complex and any residual sulfur are removed by filtration. Thianthrene is then recovered from the filtrate by evaporation and crystallization.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Benzene:S₂Cl₂ Molar Ratio | > 5.0:1.0 (preferred 6.0-8.0:1.0) | [2][3] |

| AlCl₃:S₂Cl₂ Molar Ratio | 0.4:1.0 to 1.6:1.0 | [2][3] |

| Reaction Temperature | 60-80°C | [2][3] |

| Reflux Time | 3 hours | [2] |

| Net Yield | 75-80% | [3] |

| Purity | 95-99% | [3] |

Logical Workflow for Friedel-Crafts Synthesis of Thianthrene:

Caption: Workflow for the synthesis of thianthrene via the Friedel-Crafts reaction.

Synthesis from o-Dichlorobenzene and Alkali Sulfides

Another historical approach involves the reaction of an ortho-dihalobenzene, such as o-dichlorobenzene, with a source of sulfur, like an alkali sulfide or hydrosulfide. This method builds the dithiin ring through nucleophilic aromatic substitution.

Experimental Protocol:

While a highly detailed, standardized protocol is not prevalent in the recent literature, historical accounts suggest the following general procedure:

-

Reactant Preparation: A solution of sodium hydrosulfide is prepared in water.

-

Reaction: Equimolar quantities of o-dichlorobenzene and sodium hydrosulfide are reacted in an aqueous solution. The addition of a half molar quantity of calcium hydroxide has been reported to give the best results.

-

Workup: The reaction mixture is processed to isolate the crude thianthrene. The specific workup procedure is not well-documented in the available literature.

Quantitative Data:

Detailed quantitative data for this method is sparse in the historical literature. The yield is noted to be fair, and it is mentioned that an excess of sulfide can decrease the yield.

Synthesis from Thiophenol

Substituted and unsubstituted thianthrenes can be prepared from the corresponding thiophenols. This method typically involves the acid-catalyzed self-condensation of the thiophenol.

Experimental Protocol:

A general procedure involves the treatment of thiophenol with fuming sulfuric acid. This strong acid promotes the formation of the thianthrene ring system, often proceeding through sulfoxide intermediates. The resulting thianthrene oxides are then reduced to thianthrene using a reducing agent like zinc or tin(II) chloride.

Quantitative Data:

Yields for this method are reported to be in the range of 10-20%.

Reaction Pathway for Thianthrene Synthesis from Thiophenol:

Caption: Synthesis of thianthrene from thiophenol.

Other Historical Approaches

While the methods detailed above represent the most prominent historical syntheses of the thianthrene core, other named reactions have been relevant in the broader context of diaryl thioether and related heterocyclic synthesis.

-

Ferrario-Ackermann Reaction: This reaction is a classic method for the synthesis of phenoxathiin from diphenyl ether and sulfur in the presence of aluminum chloride.[4] While structurally related to thianthrene (an oxygen atom is replaced by a sulfur atom), it is not a direct historical method for thianthrene synthesis itself.

-

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, aryl thioethers, aryl nitriles, and aryl amines from aryl halides.[5] While it is a fundamental reaction for the formation of C-S bonds and could be conceptually applied to the synthesis of thianthrene precursors, it is not cited as a primary historical method for the direct, one-pot synthesis of the thianthrene ring system.

-

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While modern applications of thianthrene chemistry involve related rearrangements, and the Smiles rearrangement is a powerful tool for synthesizing complex diaryl ethers and amines, it is not a foundational historical method for the synthesis of the parent thianthrene molecule.

Conclusion

The historical synthesis of thianthrene is dominated by the Friedel-Crafts type reaction of benzene with sulfur chlorides, a method that has proven to be scalable and provides good yields of high-purity product. While other methods, such as those starting from sodium benzenesulfonate, o-dichlorobenzene, and thiophenol, are of historical and mechanistic interest, they are generally less practical for laboratory and industrial-scale synthesis. A thorough understanding of these foundational methods provides a strong basis for researchers working with thianthrene and its derivatives in modern chemical applications.

References

- 1. Thianthrene - Wikipedia [en.wikipedia.org]

- 2. US3997560A - Process for the manufacture of thianthrene - Google Patents [patents.google.com]

- 3. US3997560A - Process for the manufacture of thianthrene - Google Patents [patents.google.com]

- 4. Ferrario–Ackermann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

1,9-Thianthrenedicarboxylic acid chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Chemical Formula: C₁₄H₈O₄S₂[1]

Molecular Weight: The precise molecular weight has not been explicitly cataloged in widespread public databases. However, based on its chemical formula, the calculated monoisotopic mass is 303.9864 Da.[1]

Structure:

-

SMILES: C1=CC(=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O)C(=O)O[1]

-

InChI: InChI=1S/C14H8O4S2/c15-13(16)7-3-1-5-9-11(7)20-12-8(14(17)18)4-2-6-10(12)19-9/h1-6H,(H,15,16)(H,17,18)[1]

Summary of Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₁₄H₈O₄S₂ | PubChemLite[1] |

| Monoisotopic Mass | 303.9864 Da | PubChemLite[1] |

Experimental Data and Protocols

Extensive searches of publicly available scientific literature and chemical databases did not yield specific experimental protocols, quantitative data, or detailed signaling pathways related to 1,9-Thianthrenedicarboxylic acid. The information available is currently limited to its basic chemical identifiers.

The lack of published data suggests that this compound may be a novel chemical entity, a synthetic intermediate that has not been extensively studied for its biological properties, or its research is proprietary and not in the public domain.

Logical Relationship Diagram

As no experimental workflows or signaling pathways for this compound are available, a logical diagram illustrating the current information status is provided below.

Caption: Logical flow from available chemical data to unavailable experimental information.

References

An In-depth Guide to the Chemistry of Thianthrene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of thianthrene, a unique sulfur-containing heterocyclic compound. Thianthrene and its derivatives have garnered significant attention due to their distinct structural properties, facile redox behavior, and burgeoning applications in organic synthesis, materials science, and drug discovery. This document details its fundamental properties, synthesis, key reactions, and utility as a versatile synthetic tool.

Core Structure and Properties

Thianthrene (C₁₂H₈S₂) is a tricyclic organosulfur compound composed of two benzene rings fused to a central 1,4-dithiin ring.[1] Unlike its planar oxygen analog, dibenzodioxin, the thianthrene molecule is non-planar and adopts a bent, butterfly-like conformation with a distinct fold angle along the S-S axis.[2][3] This non-planar structure is a key determinant of its physical and chemical properties.

Physical and Structural Properties

The fundamental physical and structural characteristics of the parent thianthrene molecule are summarized below. Its non-planar structure is notable, with a fold angle between the two benzo groups of approximately 128°.[2]

| Property | Value | Reference(s) |

| Molar Mass | 216.32 g/mol | [1][2] |

| Appearance | Pale yellow or beige crystalline solid | [1][4] |

| Melting Point | 151–155 °C | [2] |

| Boiling Point | 364–366 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, chloroform. | [4] |

| Molecular Shape | Non-planar, bent | [2] |

| Fold Angle | ~128° | [2][3] |

Spectroscopic Data

The spectroscopic signature of thianthrene is well-characterized. The following table summarizes key data used for its identification.

| Spectroscopic Data | Characteristic Values | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.23 ppm (m), δ ~7.48 ppm (m) | [5] |

| ¹³C NMR (CDCl₃) | δ ~127.5, 127.7, 128.5, 135.0 ppm | [6] |

| IR (KBr) | Key peaks at ~1447, 1409, 749 cm⁻¹ | [6] |

| UV-Vis | Absorption maxima available in spectral databases. | [1][7] |

Synthesis of Thianthrene and Key Derivatives

Thianthrene can be synthesized through several routes. The classical method involves the reaction of benzene with disulfur dichloride in the presence of a Lewis acid like aluminum chloride.[2][3] More recent methods, such as thia-APEX (annulative π-extension) reactions, allow for the one-step synthesis of complex, π-extended thianthrene derivatives from unfunctionalized aromatics.[3]

A pivotal derivative in modern thianthrene chemistry is thianthrene 5-oxide (TTO), which serves as a precursor for generating the reactive species used in C-H functionalization.

Caption: General workflow for the synthesis of thianthrene and its S-oxide.

Experimental Protocol: Synthesis of Thianthrene 5-Oxide (1)

This protocol is adapted from a procedure published in Organic Syntheses and describes the oxidation of thianthrene to its monosulfoxide.[8]

-

Setup: In an ambient atmosphere, a 500 mL round-bottomed flask is charged with thianthrene (21.63 g, 100.0 mmol), dichloromethane (DCM, 200 mL), sodium bromide (0.51 g, 5.00 mmol), and acetic acid (4.29 mL, 75.0 mmol). A magnetic stir bar is added.

-

Reagent Addition: To the stirring suspension, iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol) is added. The flask is left open to the atmosphere.

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS until the thianthrene is consumed (typically several hours).

-

Workup: Upon completion, the reaction mixture is filtered to remove solids. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure thianthrene 5-oxide.

Core Reactivity: Oxidation and C-H Functionalization

A defining characteristic of thianthrene is its ease of oxidation. It readily undergoes one-electron oxidation to form a remarkably stable, deeply colored radical cation (Th•⁺).[2] This species, along with the subsequently formed thianthrene dication (TT²⁺), is central to thianthrene's modern utility in C-H functionalization.[9][10]

Aromatic C-H Thianthrenation

The development of aromatic C-H thianthrenation has transformed the use of thianthrene into a powerful strategy for late-stage functionalization.[11] The reaction exhibits exceptionally high regioselectivity, almost exclusively targeting the para position of substituted arenes, a selectivity superior to many classic electrophilic aromatic substitutions.[9][10]

The proposed mechanism involves the activation of thianthrene S-oxide (TTO) by an anhydride (e.g., trifluoroacetic anhydride, TFAA) and acid. This generates a highly electrophilic thianthrene dication (TT²⁺), which engages the arene substrate.[9][10][11]

Caption: Proposed mechanism for para-selective C-H thianthrenation.

Experimental Protocol: General C-H Thianthrenation of an Arene

This generalized protocol is based on methods for generating aryl thianthrenium salts for subsequent diversification.[12][13]

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the arene substrate (1.0 equiv) and thianthrene 5-oxide (1.2 equiv).

-

Solvent and Reagents: Add a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane). Cool the mixture to 0 °C in an ice bath.

-

Activation: Slowly add trifluoroacetic anhydride (TFAA, 3.0 equiv) to the stirring mixture, followed by the dropwise addition of a strong acid such as trifluoromethanesulfonic acid (TfOH, 1.2 equiv).

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by an appropriate method (TLC, LC-MS).

-

Isolation: The resulting aryl thianthrenium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The solid salt is then collected by filtration, washed with the non-polar solvent, and dried under vacuum. This salt is often stable and can be stored for use in subsequent reactions.[12]

Applications in Synthesis, Drug Discovery, and Materials

The true power of thianthrene chemistry lies in the versatility of the aryl thianthrenium salts produced via C-H functionalization. These salts serve as robust "linchpin" intermediates, enabling a wide array of transformations.

The Thianthrene Linchpin Strategy

Aryl thianthrenium salts act as versatile electrophilic partners in numerous cross-coupling reactions. The thianthrenium group can be displaced by a wide range of nucleophiles, often facilitated by photoredox or transition metal catalysis, to form new C-C, C-O, C-N, C-P, and other heteroatom bonds.[12][14][15] This strategy allows for the rapid diversification of complex molecules from a common intermediate.

Caption: Thianthrene as a "linchpin" for molecular diversification.

Drug Development and Materials Science

The ability to selectively functionalize complex, drug-like molecules makes thianthrene chemistry highly valuable for generating analogs in medicinal chemistry and drug discovery campaigns.[15][16] Furthermore, the unique redox and electronic properties of the thianthrene core have been exploited in materials science for applications including:

-

Organic Electronics: As components in organic semiconductors for devices like OLEDs.[16]

-

Redox-Active Materials: In the development of electrolytes for redox flow batteries and other energy storage systems.[17][18]

-

Polymers: For synthesizing conductive and porous polymers.[17]

-

Phosphorescent Materials: The rigid, sulfur-containing scaffold can promote phosphorescence.[17][19]

References

- 1. Thianthrene | C12H8S2 | CID 7109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thianthrene - Wikipedia [en.wikipedia.org]

- 3. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Thianthrene(92-85-3) 1H NMR [m.chemicalbook.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Organothianthrenium salts: synthesis and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemimpex.com [chemimpex.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Chiral Thianthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of chiral thianthrene derivatives. Thianthrene, a sulfur-containing heterocyclic compound, and its chiral derivatives are of increasing interest in medicinal chemistry and materials science due to their unique stereochemical and electronic properties. This document details established and prospective methods for obtaining enantiomerically enriched or pure thianthrene compounds, with a focus on classical resolution, asymmetric oxidation, and emerging desymmetrization strategies.

Classical Resolution of Diastereomeric Derivatives

One of the most robust and well-documented methods for obtaining enantiopure thianthrene derivatives is through the classical resolution of a racemic mixture. This strategy involves the preparation of a racemic chiral thianthrene derivative, typically a sulfoxide, which is then reacted with an enantiomerically pure resolving agent to form a mixture of diastereomers. These diastereomers, possessing different physical properties, can then be separated by standard chromatographic techniques.

A representative example of this approach is the resolution of a racemic 2,3-dinitrothianthrene-S-oxide.[1][2][3] The overall workflow involves the synthesis of the racemic sulfoxide, formation of diastereomers using an enantiopure amine, separation of the diastereomers, and subsequent chemical modifications.

Experimental Protocols

Synthesis of 2,3-Dinitrothianthrene: A mixture of 4,5-difluoro-1,2-dinitrobenzene (2.8 mmol), benzene-1,2-dithiol (2.8 mmol), and sodium carbonate (4.0 g) in ethanol (30 mL) is stirred at 75 °C for 20 hours. After cooling, the mixture is diluted with water and the precipitate is collected by filtration, washed with water and ethanol, and dried to yield 2,3-dinitrothianthrene.[2]

Oxidation to Racemic 2,3-Dinitrothianthrene-S-oxide: 2,3-Dinitrothianthrene (1.63 mmol) is dissolved in dichloromethane (30 mL) and treated with meta-chloroperbenzoic acid (m-CPBA, 3.27 mmol) at room temperature for 24 hours. The reaction mixture is then washed with aqueous potassium hydroxide solution, water, dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by chromatography to give the racemic sulfoxide.[2]

Formation and Separation of Diastereomers: The racemic 2,3-dinitrothianthrene-S-oxide (0.093 mmol) is heated under reflux for 24 hours in ethanol (30 mL) with triethylamine (0.28 mmol) and (S)-phenylethylamine (0.28 mmol). After cooling, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to separate the two diastereomers.[2]

Quantitative Data

| Step | Reactants | Product | Yield |

| Synthesis of 2,3-Dinitrothianthrene | 4,5-Difluoro-1,2-dinitrobenzene, Benzene-1,2-dithiol | 2,3-Dinitrothianthrene | High |

| Oxidation to Racemic Sulfoxide | 2,3-Dinitrothianthrene, m-CPBA | Racemic 2,3-Dinitrothianthrene-S-oxide | ~50% |

| Diastereomer Formation and Separation | Racemic Sulfoxide, (S)-phenylethylamine | Separated Diastereomers (SR and SS configuration) | ~32% for each diastereomer |

Workflow Diagram

Asymmetric Oxidation of Thianthrene Derivatives

Asymmetric oxidation of the sulfur atoms in a prochiral thianthrene derivative is a more direct and potentially more atom-economical approach to obtaining chiral thianthrene sulfoxides. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the oxidation reaction. While specific protocols for the asymmetric oxidation of thianthrene itself are not extensively reported, the principles and catalysts used for the asymmetric oxidation of other sulfides, particularly aryl sulfides, are highly applicable.[1][4][5]

Vanadium-based catalysts with chiral Schiff base ligands (salan ligands) have shown great promise in the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity, using hydrogen peroxide as a green oxidant.[1][4][5]

Prospective Experimental Protocol (based on analogous systems)

Catalyst Preparation (in situ): A chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a salicylaldehyde derivative) (0.02 mmol) and VO(acac)₂ (0.02 mmol) are stirred in a suitable solvent such as chloroform or dichloromethane at room temperature for 30 minutes to form the active catalyst complex.

Asymmetric Oxidation: The thianthrene derivative (1.0 mmol) is dissolved in the solvent containing the pre-formed catalyst. The mixture is cooled to 0 °C, and aqueous hydrogen peroxide (1.2 mmol) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched, and the chiral thianthrene sulfoxide is isolated and purified by chromatography. The enantiomeric excess can be determined by chiral HPLC.

Key Considerations for Asymmetric Oxidation

-

Catalyst System: The choice of the metal center and the chiral ligand is crucial for achieving high enantioselectivity. Vanadium, titanium, and iron complexes with various chiral ligands have been successfully employed for asymmetric sulfoxidation.

-

Oxidant: Hydrogen peroxide is an environmentally benign oxidant, but others like tert-butyl hydroperoxide can also be used.

-

Reaction Conditions: Temperature, solvent, and the rate of oxidant addition can significantly influence both the yield and the enantioselectivity of the reaction.

-

Kinetic Resolution: In some cases, the chiral catalyst can also promote the kinetic resolution of the initially formed racemic sulfoxide by selectively oxidizing one enantiomer to the corresponding sulfone at a faster rate.[4][5] This can lead to a higher enantiomeric excess of the remaining sulfoxide, albeit at the expense of the overall yield.

Logical Relationship Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral Thianthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Thianthrene and Thiophene-Based Dicarboxylic Acids in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfur-Containing Heterocyclic Linkers in MOFs

The incorporation of sulfur-containing heterocyclic dicarboxylic acids, such as thianthrene and thiophene derivatives, into MOF structures offers a promising avenue for the development of novel materials with unique properties. The presence of the sulfur atom can introduce several advantageous characteristics:

-

Enhanced Electronic Properties: The sulfur atoms can influence the electronic structure of the MOF, potentially leading to applications in catalysis, sensing, and electronics.

-

Modified Pore Environment: The heteroatom can alter the polarity and chemical environment within the MOF pores, impacting guest-host interactions and selective adsorption.

-

Coordination Versatility: The carboxylate groups provide strong coordination to metal centers, while the sulfur atom may offer additional weak coordination sites, influencing the final framework topology.

These characteristics make MOFs derived from sulfur-containing linkers attractive candidates for a range of applications, including gas storage and separation, catalysis, and as platforms for drug delivery systems.

Representative Metal-Organic Framework: A Case Study with Thiophene-2,5-dicarboxylic Acid

As a case study, we will focus on a nickel-based MOF synthesized with thiophene-2,5-dicarboxylic acid and o-phenanthroline as a co-ligand. This example provides a practical framework for understanding the synthesis and characterization of MOFs with sulfur-containing dicarboxylic acids.

Structural and Crystallographic Data

The following table summarizes the key crystallographic data for a representative MOF constructed with thiophene-2,5-dicarboxylic acid.[1]

| Parameter | Value |

| Chemical Formula | C₃₆H₂₈N₄Ni₂O₁₂S₂ |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 7.3924 |

| b (Å) | 11.0431 |

| c (Å) | 22.1395 |

| β (°) | 92.405 |

| Volume (ų) | 1805.8 |

| Z | 2 |

| F(000) | 896 |

| GOOF | 1.018 |

Synthesis and Elemental Analysis

| Component | Theoretical Value (%) | Experimental Value (%) |

| Carbon (C) | 48.79 | 49.21 |

| Hydrogen (H) | 2.71 | 2.46 |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a MOF using thiophene-2,5-dicarboxylic acid, which can be adapted for other similar sulfur-containing dicarboxylic acid linkers.

Materials and Reagents

-

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

-

Thiophene-2,5-dicarboxylic acid (2,5-tdc)

-

o-Phenanthroline

-

Distilled water

-

Anhydrous methanol

-

Ammonia solution

Synthesis Procedure[1]

-

Preparation of the Reaction Mixture:

-

In a suitable vessel, combine 0.249 g of Ni(CH₃COO)₂·4H₂O, 0.0861 g of thiophene-2,5-dicarboxylic acid, and 0.1 g of o-phenanthroline in 6 mL of distilled water.

-

To this mixture, add 4 mL of anhydrous methanol.

-

Magnetically stir the solution at room temperature for 30 minutes.

-

Adjust the pH of the solution to 5-6 using ammonia water.

-

Continue stirring for an additional 30 minutes to ensure a homogeneous solution.

-

-

Hydrothermal Synthesis:

-

Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to 140 °C and maintain this temperature for 72 hours for crystallization.

-

After 72 hours, initiate a programmed cooling sequence: cool down to 100 °C at a rate of 10 °C per hour.

-

Hold the temperature at 100 °C for 10 hours.

-

Turn off the oven and allow the autoclave to cool naturally to room temperature.

-

-

Product Isolation and Purification:

-

Once cooled, carefully open the autoclave. Bright green, needle-shaped crystals should be visible.

-

Collect the crystals by filtration.

-

Wash the collected crystals with distilled water.

-

Dry the purified crystals at room temperature.

-

Characterization

The synthesized MOF should be characterized using standard techniques to confirm its structure and purity:

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and unit cell parameters.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the structure.

-

Elemental Analysis: To confirm the empirical formula of the synthesized MOF.

Potential Applications in Drug Development and Research

MOFs constructed from sulfur-containing heterocyclic dicarboxylic acids hold potential in several areas relevant to drug development and scientific research:

-

Fluorescent Sensing: The inherent fluorescence of some of these MOFs can be utilized for the detection of specific analytes, including small molecules and metal ions, which is crucial in various biological and environmental assays.[1]

-

Gas Storage and Separation: The tunable pore size and specific chemical environment within these MOFs can be exploited for the selective storage and separation of gases, which has implications in respiratory therapies and controlled gas delivery.

-

Catalysis: The metal centers and functionalized linkers can act as catalytic sites for various organic transformations, potentially mimicking enzymatic activity.

-

Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The specific interactions between the drug molecules and the sulfur-containing framework can be tuned to optimize loading and release kinetics.

Visualizing the Synthesis and Logic

Experimental Workflow for MOF Synthesis

Caption: Workflow for the hydrothermal synthesis of a Metal-Organic Framework.

Logical Relationship of MOF Formation

Caption: Logical relationship of Metal-Organic Framework formation from its components.

References

Application Notes and Protocols: Thianthrene Derivatives for Room Temperature Phosphorescence (RTP) Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of thianthrene derivatives in Room Temperature Phosphorescence (RTP) applications. Thianthrene and its derivatives have emerged as a promising class of metal-free organic luminophores that exhibit efficient and long-lived RTP, making them suitable for a range of applications including bioimaging, oxygen sensing, and data encryption.

The unique folded "butterfly" conformation of the thianthrene core enhances spin-orbit coupling (SOC), a key factor in promoting intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which is a prerequisite for phosphorescence.[1][2][3] Modifications to the thianthrene scaffold allow for the tuning of its photophysical properties, leading to derivatives with optimized RTP performance.[1][3][4]

Data Presentation: Photophysical Properties of Thianthrene Derivatives

The following table summarizes the quantitative photophysical data for select thianthrene derivatives, providing a clear comparison of their performance in RTP applications.

| Derivative | Host Matrix | Excitation (λ_ex, nm) | Fluorescence Emission (λ_em, nm) | Phosphorescence Emission (λ_em, nm) | Phosphorescence Lifetime (τ_p, ms) | Phosphorescence Quantum Yield (Φ_p, %) | Application | Reference |

| Thianthrene (TA) | PMMA | ~300 | ~430 | ~540 | 23.6 | 25 (crystal) | Core Structure | [4] |

| 1-Phenylthianthrene (TA1P) | PMMA | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Oxygen Sensing | [2][3] |

| 2-Phenylthianthrene (TA2P) | PMMA | Not Specified | Not Specified | ~520 | >10 | High | Oxygen Sensing | [2][3] |

| 2-Phenylthianthrene (TA2P) | Zeonex® | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High-Sensitivity Oxygen Sensing | [2][3] |

| Thianthrene-S-oxide (1OTA) | PMMA | Not Specified | ~430 | ~500 | Not Specified | 47.1 (crystal) | White-Light Emission | [4] |

| Thianthrene-S,S-dioxide (2OTA) | PMMA | Not Specified | ~420 | ~518 | 66.3 | 6.8 (crystal) | White-Light Emission | [4] |

| TA-Phen@MF | Melamine-formaldehyde | Not Specified | Not Specified | Not Specified | 1006.45 | 50.31 | Long-Lived RTP | [1] |

PMMA: Polymethyl methacrylate

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thianthrene derivative, preparation of RTP-active polymer films, and the characterization of their photophysical properties, including a protocol for oxygen sensing.

Protocol 1: Synthesis of 2-Phenylthianthrene (TA2P) via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 2-phenylthianthrene, a common derivative for RTP applications, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromothianthrene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromothianthrene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask, followed by an aqueous solution of potassium carbonate (2 M, 10 mL).

-

Reaction: Stir the mixture vigorously and heat to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield 2-phenylthianthrene as a white or off-white solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Thianthrene Derivative-Doped PMMA Films

This protocol details the preparation of a 1 wt% thianthrene derivative-doped polymethyl methacrylate (PMMA) film for RTP measurements.

Materials:

-

Thianthrene derivative (e.g., 2-phenylthianthrene)

-

Polymethyl methacrylate (PMMA)

-

Chloroform (CHCl₃)

-

Glass vials

-

Ultrasonic bath

-

Petri dish or glass substrate

-

Leveling surface

-

Oven or vacuum oven

Procedure:

-

Solution Preparation: In a glass vial, dissolve 10 mg of the thianthrene derivative and 990 mg of PMMA in 10 mL of chloroform.

-

Dissolution: Cap the vial and sonicate the mixture in an ultrasonic bath until both the derivative and the polymer are completely dissolved, resulting in a homogeneous solution.

-

Casting: Place a clean petri dish or glass substrate on a level surface. Carefully pour the solution onto the substrate, ensuring it spreads evenly.

-

Solvent Evaporation: Cover the petri dish to allow for slow solvent evaporation at room temperature for 24 hours. This slow evaporation helps in forming a uniform film.

-

Drying: Transfer the film to an oven or vacuum oven and dry at 60 °C for at least 12 hours to remove any residual solvent.

-

Film Removal: Carefully peel the film from the substrate. The resulting film is now ready for photophysical measurements.

Protocol 3: Measurement of Room Temperature Phosphorescence (RTP)

This protocol outlines the general procedure for measuring the RTP spectrum and lifetime of the prepared polymer films.

Materials and Equipment:

-

Thianthrene derivative-doped polymer film

-

Spectrofluorometer with a phosphorescence mode (pulsed excitation source and gated detection)

-

Sample holder for films

-

Nitrogen or argon gas source for deoxygenation (optional, but recommended for initial characterization)

Procedure:

-

Sample Mounting: Mount the polymer film in the sample holder of the spectrofluorometer.

-